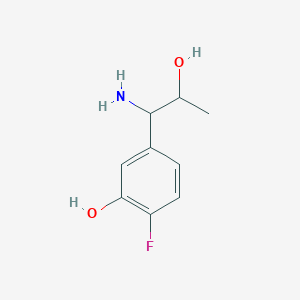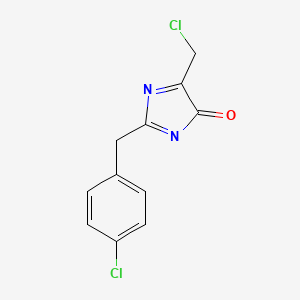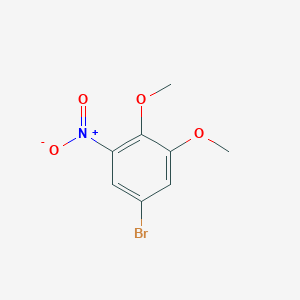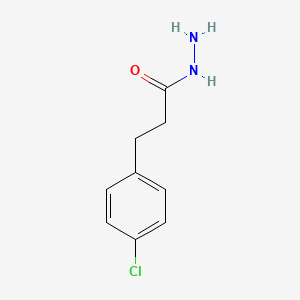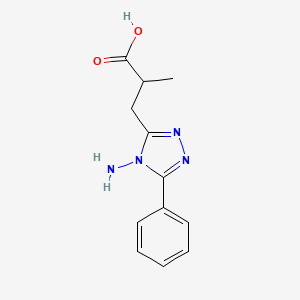
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water. The reaction mixture is refluxed for several hours, leading to the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar structural features.
1,2,4-Triazoles: A broader class of compounds with diverse applications in chemistry and medicine.
Uniqueness
3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H14N4O2 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
3-(4-amino-5-phenyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14N4O2/c1-8(12(17)18)7-10-14-15-11(16(10)13)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,17,18) |
InChIキー |
OLDGHMYJCSTBTQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NN=C(N1N)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


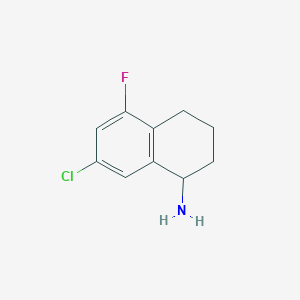
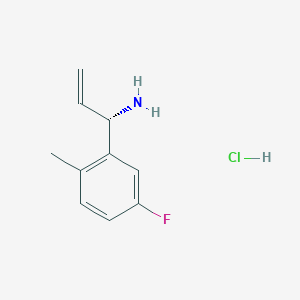
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
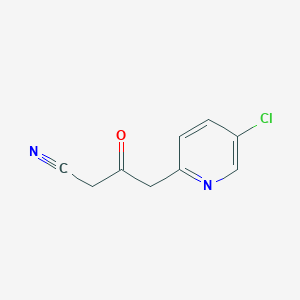
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
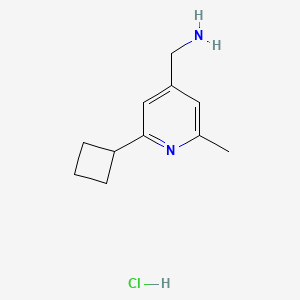
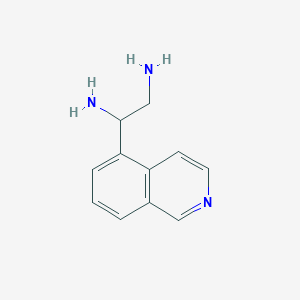
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
